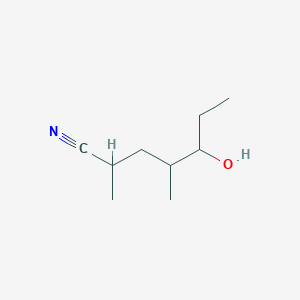
5-Hydroxy-2,4-dimethylheptanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-2,4-dimethylheptanenitrile is an organic compound with the molecular formula C9H17NO. It is a nitrile, characterized by the presence of a cyano group (-CN) attached to a carbon atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Hydroxy-2,4-dimethylheptanenitrile can be synthesized through several methods. One common approach involves the reduction of 2,4-dimethyl-5-oxoheptanenitrile using sodium borohydride in the presence of a base . This reaction typically occurs under mild conditions and results in the formation of the desired hydroxy compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using similar reduction methods. The process is optimized for high yield and purity, ensuring that the compound meets the necessary standards for various applications.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-2,4-dimethylheptanenitrile undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Various reagents, such as alkyl halides and acids, can be used for substitution reactions.
Major Products Formed
Oxidation: 2,4-Dimethyl-5-oxoheptanenitrile.
Reduction: 2,4-Dimethyl-5-aminoheptane.
Substitution: Depending on the substituent, various derivatives can be formed.
Scientific Research Applications
5-Hydroxy-2,4-dimethylheptanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Hydroxy-2,4-dimethylheptanenitrile involves its interaction with various molecular targets. The hydroxy group can participate in hydrogen bonding, while the nitrile group can act as a nucleophile in chemical reactions. These interactions can influence the compound’s reactivity and its effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dimethyl-7-hydroxynonan-3-one
- 2,4-Dimethyl-5-oxoheptanenitrile
Uniqueness
5-Hydroxy-2,4-dimethylheptanenitrile is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. This makes it valuable in various applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
5-hydroxy-2,4-dimethylheptanenitrile |
InChI |
InChI=1S/C9H17NO/c1-4-9(11)8(3)5-7(2)6-10/h7-9,11H,4-5H2,1-3H3 |
InChI Key |
ZBJUNCRJUNAMOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C)CC(C)C#N)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

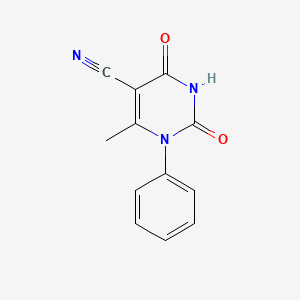


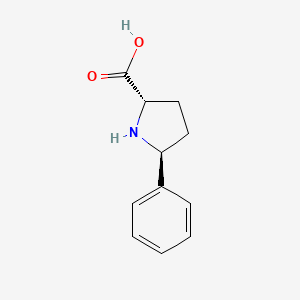
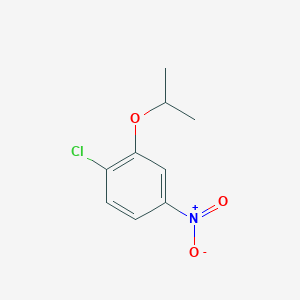
![Methyl 4-methoxy-10,11-dihydrodibenzo[b,f][1,4]oxazepine-8-carboxylate](/img/structure/B1367285.png)
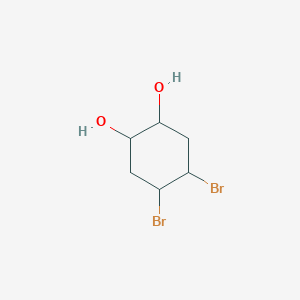
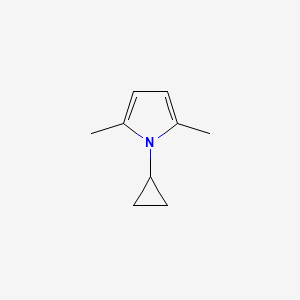
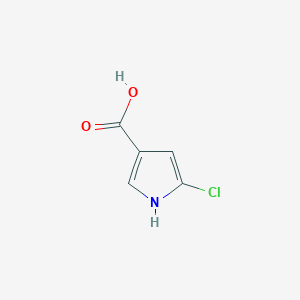
![N-[(4-chlorophenyl)methyl]-4-methylcyclohexan-1-amine](/img/structure/B1367295.png)
![2-Amino-b-L-arabinofurano[1,2:4,5]oxazoline](/img/structure/B1367297.png)
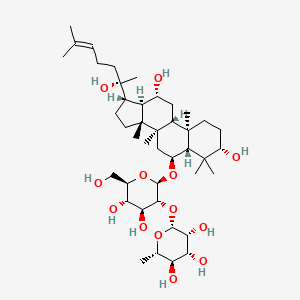
![1H-pyrazolo[3,4-b]pyrazine](/img/structure/B1367300.png)
